molecular formula C18H22BN3O3 B14778129 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide

Cat. No.: B14778129
M. Wt: 339.2 g/mol
InChI Key: WUPNHFXTBGCYAY-UHFFFAOYSA-N
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Description

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide is an organic compound that features a boronic ester group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide typically involves the Miyaura borylation reaction. This reaction is carried out by reacting a halogenated pyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions usually include:

    Solvent: Tetrahydrofuran or dimethylformamide

    Catalyst: Palladium(II) acetate or palladium(0) complex

    Base: Potassium carbonate or sodium carbonate

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: Conversion to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction of the pyridine ring using hydride donors.

    Substitution: Nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium perborate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

    Oxidation: Boronic acid derivatives

    Reduction: Reduced pyridine derivatives

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a fluorescent probe for detecting biomolecules.

    Medicine: Explored for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • N-(4-ethoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide is unique due to its combination of a boronic ester group and a pyridine ring, which imparts distinct chemical reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-4-carboxamide

InChI

InChI=1S/C18H22BN3O3/c1-12-10-13(6-8-20-12)16(23)22-14-7-9-21-15(11-14)19-24-17(2,3)18(4,5)25-19/h6-11H,1-5H3,(H,21,22,23)

InChI Key

WUPNHFXTBGCYAY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3=CC(=NC=C3)C

Origin of Product

United States

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